5-bromo-3-methoxy-2-(methylsulfonyl)Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.11 g/mol . It is a pyridine derivative that contains bromine, methoxy, and methylsulfonyl functional groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-(methylsulfonyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-methoxy-2-(methylsulfonyl)pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methoxy-2-(methylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine depends on its specific applicationThe presence of functional groups like bromine and methoxy can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(methylsulfonyl)pyridine: This compound lacks the methoxy group present in 5-bromo-3-methoxy-2-(methylsulfonyl)pyridine.
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: This compound has a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of both methoxy and methylsulfonyl groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility and stability, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H8BrNO3S |
---|---|
Molekulargewicht |
266.11 g/mol |
IUPAC-Name |
5-bromo-3-methoxy-2-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-6-3-5(8)4-9-7(6)13(2,10)11/h3-4H,1-2H3 |
InChI-Schlüssel |
DUOFSAVLELXBBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)Br)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.